(4-Chlorophenyl)boronic acid hydrate chemical structure and properties
(4-Chlorophenyl)boronic acid hydrate chemical structure and properties
An In-Depth Technical Guide to (4-Chlorophenyl)boronic Acid: Properties, Applications, and Experimental Protocols
Introduction
(4-Chlorophenyl)boronic acid is an organoboron compound that has emerged as an indispensable tool in modern organic synthesis.[1] Characterized by a boronic acid functional group attached to a chlorophenyl ring, this white to off-white crystalline solid is a cornerstone reagent, primarily celebrated for its role in palladium-catalyzed cross-coupling reactions.[1][2] Its versatility and stability have made it a crucial building block in the development of pharmaceuticals, advanced materials, and agrochemicals.[3][4]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of (4-Chlorophenyl)boronic acid. It delves into its fundamental physicochemical properties, explores its core reactivity, presents detailed experimental protocols, and outlines critical safety and handling procedures. A key focus is placed on the practical aspects of its use, including the often-overlooked equilibrium between the active acid, its hydrate, and its inactive anhydride form (boroxime), to ensure robust and reproducible experimental outcomes.
Part 1: Physicochemical and Structural Characteristics
A thorough understanding of a reagent's properties is the foundation of its effective application. This section details the chemical identity, physical properties, and critical structural nuances of (4-Chlorophenyl)boronic acid.
1.1: Chemical Identity
The compound is unambiguously identified by several key metrics, ensuring clarity and precision in research and procurement.
| Identifier | Value |
| CAS Number | 1679-18-1[5][6][7][8] |
| IUPAC Name | (4-chlorophenyl)boronic acid[7][9] |
| Molecular Formula | C6H6BClO2[5][7][9][10] |
| Molecular Weight | 156.37 g/mol [1][5] |
| InChI | 1S/C6H6BClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H[5][9][11] |
| InChIKey | CAYQIZIAYYNFCS-UHFFFAOYSA-N[5][7][9] |
| SMILES | B(C1=CC=C(C=C1)Cl)(O)O[9][10][12] |
1.2: Physicochemical Properties
The physical characteristics of (4-Chlorophenyl)boronic acid dictate its handling, storage, and behavior in solution.
| Property | Value / Description |
| Appearance | White to off-white or beige crystalline powder.[1][13][14] |
| Melting Point | 284-289 °C (lit.) (Note: Ranges as low as 259°C are also reported).[5][13][15][16] |
| Solubility | Slightly soluble in water (2.5 g/100 mL).[2][11] Soluble in polar organic solvents like DMSO, methanol, and ethanol.[2][12][17] |
| pKa | ~8.4 - 8.6[11][17] |
| Density | ~1.32 g/cm³ (Predicted).[11][16][17] |
1.3: Structural Considerations: The Role of Hydration and Anhydride Formation
A critical, field-proven insight is that commercial (4-Chlorophenyl)boronic acid often exists in equilibrium with its cyclic anhydride, a trimer known as a boroxime.[18] This dehydration product is significantly less reactive in Suzuki-Miyaura coupling. The term "(4-Chlorophenyl)boronic acid hydrate" refers to the monomeric acid form in equilibrium with water.[19][20]
For maximum reactivity and reproducibility, the boroxime must be converted back to the monomeric boronic acid. This is a self-validating step essential for protocol integrity. The most effective method is recrystallization from hot water, which hydrolyzes the B-O-B bonds of the boroxime.[18] Failure to perform this step can lead to inconsistent reaction yields, a common pitfall in deploying boronic acids.
1.4: Spectral Data
Spectroscopic analysis is essential for confirming the identity and purity of the reagent.
-
¹H NMR: In DMSO-d₆, the active boronic acid shows characteristic signals for the aromatic protons around δ 7.79 (d) and 7.39 (d), with a broad singlet for the B(OH)₂ protons at approximately δ 8.16. The corresponding boroxime anhydride shows aromatic signals at slightly different shifts (e.g., δ 7.86 and 7.42), allowing for a direct assessment of the sample's composition.[18]
-
IR Spectroscopy: The infrared spectrum will show characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H aromatic stretching (~3000 cm⁻¹), C=C aromatic ring stretching (~1600 cm⁻¹), and B-O stretching (~1350 cm⁻¹).[9]
Part 2: Synthesis and Reactivity
(4-Chlorophenyl)boronic acid is valued not for its own sake, but for what it can create. Its synthesis is straightforward, and its reactivity is dominated by one of the most powerful reactions in organic chemistry.
2.1: Synthetic Routes
Industrially, (4-Chlorophenyl)boronic acid is often prepared via a Grignard reaction. This typically involves reacting p-dichlorobenzene with magnesium to form the Grignard reagent, which is then quenched with a trialkyl borate (e.g., trimethyl borate) followed by acidic hydrolysis to yield the final product.[4][21] This method is advantageous due to the low cost and availability of the starting materials.[21]
2.2: Core Reactivity - The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of (4-Chlorophenyl)boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[22] This reaction is fundamental to synthesizing a vast array of biaryl compounds.[23]
The catalytic cycle involves three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halide bond of an electrophile (e.g., an aryl bromide).
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This is the crucial step where the boronic acid participates. It requires activation by a base, which forms a boronate "ate" complex, enhancing the nucleophilicity of the phenyl group for transfer to the palladium.[22][24]
-
Reductive Elimination: The two coupled organic fragments are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[22]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Part 3: Key Applications and Protocols
The utility of (4-Chlorophenyl)boronic acid is demonstrated through its widespread application in synthesizing high-value molecules.
3.1: Applications in Pharmaceutical and Materials Science
(4-Chlorophenyl)boronic acid is a pivotal intermediate in drug discovery and materials science.[1][3]
-
Drug Synthesis: It is a key building block for synthesizing compounds with diverse biological activities. For example, it is used in the synthesis of 4-hydroxycoumarin derivatives that exhibit antioxidant properties and in the preparation of the muscle relaxant Baclofen.[2][13]
-
Medicinal Chemistry: Beyond its role as a structural component, it has shown intrinsic biological activity. It acts as an inhibitor of the NorA efflux pump in Staphylococcus aureus, which can potentiate the activity of antibiotics against resistant bacterial strains.
-
Materials Science: The biaryl structures synthesized using this reagent are common motifs in liquid crystals, organic light-emitting diodes (OLEDs), and specialty polymers.[14]
Caption: Synthetic role in drug development.
3.2: Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol describes a self-validating workflow for a typical cross-coupling reaction. The causality for each step is explained to ensure robust execution.
Objective: To synthesize a 4-substituted-4'-chlorobiphenyl from an aryl bromide and (4-Chlorophenyl)boronic acid.
Materials:
-
Aryl bromide (1.0 eq)
-
(4-Chlorophenyl)boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate, ethyl acetate, brine
Methodology:
-
Reagent Preparation (The Trustworthiness Step):
-
Place commercially available (4-Chlorophenyl)boronic acid in a flask with deionized water (~40 mL per gram).
-
Heat the suspension to boiling with vigorous stirring until all solids dissolve.[18] Causality: This step hydrolyzes the inactive boroxime anhydride to the active monomeric boronic acid, which is critical for efficient transmetalation.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration and dry under high vacuum. Confirm purity via ¹H NMR if necessary.[18]
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), the recrystallized (4-Chlorophenyl)boronic acid (1.2 eq), and the base (2.0 eq).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Causality: The Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive Pd(II) state. An inert atmosphere is crucial to protect the catalyst and prevent side reactions like boronic acid homocoupling.[22]
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine. Causality: The washes remove the inorganic base and salts, simplifying the subsequent purification.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.
-
Part 4: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with any chemical reagent.
-
Hazard Identification: (4-Chlorophenyl)boronic acid is harmful if swallowed and causes skin and serious eye irritation.[15][25] It may also cause respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[25][26] When handling the powder, use a dust mask or work in a fume hood to avoid inhalation.[15][26]
-
Handling: Minimize dust generation.[26] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[17][27] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[15][17]
Conclusion
(4-Chlorophenyl)boronic acid is more than just a chemical; it is a powerful enabler of molecular construction. Its central role in the robust and versatile Suzuki-Miyaura coupling reaction has cemented its importance in academic and industrial laboratories. By understanding its physicochemical properties, appreciating the critical nuance of its hydration state, and employing validated protocols, researchers can fully harness its synthetic potential. Proper handling and safety ensure that this potential can be explored responsibly, paving the way for the next generation of pharmaceuticals and advanced materials.
References
-
SIELC Technologies. (2011, July 8). 4-Chlorophenylboronic acid. Retrieved from [Link][6]
-
Acros Organics. (2004, October 5). Material Safety Data Sheet: 4-Chlorophenylboronic Acid, 97%. Retrieved from [Link][26]
-
ChemBK. (2024, April 9). BORONIC ACID, (4-CHLOROPHENYL)-. Retrieved from [Link][16]
-
Sinochem Nanjing Corporation. (n.d.). 4-Chlorophenylboronic Acid. Retrieved from [Link][17]
-
Fisher Scientific. (2010, April 9). SAFETY DATA SHEET. Retrieved from [Link][25]
-
National Center for Biotechnology Information. (n.d.). 4-Chlorophenylboronic acid. PubChem Compound Database. Retrieved from [Link][9]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 25). 4-Chlorophenylboronic Acid: Properties, Applications, and Sourcing Insights. Retrieved from [Link][1]
-
Organic Syntheses. (n.d.). Procedure for (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate. Retrieved from [Link][18]
-
Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link][27]
-
PubChemLite. (n.d.). 4-chlorophenylboronic acid (C6H6BClO2). Retrieved from [Link][10]
-
Chemsrc. (2025, August 21). (4-Chlorophenyl)boronic acid. Retrieved from [Link][28]
-
WIPO Patentscope. (2019, July 26). CN110054642 - Preparation method of 4-chlorophenylboronic acid. Retrieved from [Link][21]
-
MDPI. (2025, July 18). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Retrieved from [Link][4]
-
SpectraBase. (n.d.). 4-Chlorophenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link][29]
-
MDPI. (2023, March 9). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Retrieved from [Link][20]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][24]
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link][30]
-
Graz University of Technology. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link][31]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][22]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-クロロフェニルボロン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Chlorophenylboronic acid | SIELC Technologies [sielc.com]
- 7. 344410010 [thermofisher.com]
- 8. 4-Chlorophenylboronic acid-India Fine Chemicals [indiafinechemicals.com]
- 9. 4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - 4-chlorophenylboronic acid (C6H6BClO2) [pubchemlite.lcsb.uni.lu]
- 11. 4-氯苯硼酸 | 1679-18-1 [m.chemicalbook.com]
- 12. CAS 1679-18-1: (4-Chlorophenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 13. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 14. cymitquimica.com [cymitquimica.com]
- 15. fishersci.com [fishersci.com]
- 16. chembk.com [chembk.com]
- 17. sinochem-nanjing.com [sinochem-nanjing.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. (4-chlorophenyl)boronic acid hydrate [sigmaaldrich.com]
- 20. The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions [mdpi.com]
- 21. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 22. Yoneda Labs [yonedalabs.com]
- 23. tcichemicals.com [tcichemicals.com]
- 24. Suzuki Coupling [organic-chemistry.org]
- 25. fishersci.co.uk [fishersci.co.uk]
- 26. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 27. pipharm.com [pipharm.com]
- 28. (4-Chlorophenyl)boronic acid | CAS#:1679-18-1 | Chemsrc [chemsrc.com]
- 29. spectrabase.com [spectrabase.com]
- 30. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 31. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
